molecular formula C14H17NO3 B019525 (S)-4-benzyl-3-butyryloxazolidin-2-one CAS No. 112459-79-7

(S)-4-benzyl-3-butyryloxazolidin-2-one

Cat. No. B019525
M. Wt: 247.29 g/mol
InChI Key: HEJIYTVOUUVHRY-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of (S)-4-Benzyl-3-butyryloxazolidin-2-one and its derivatives typically involves the cyclization of amino acids or their esters. For example, oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-ones were synthesized starting from benzyl-N-Boc-(3R)-aminobutanoate, demonstrating the compound's role in forming ordered structures suitable for peptide bond formation (Lucarini & Tomasini, 2001).

Molecular Structure Analysis

The molecular structure of (S)-4-Benzyl-3-butyryloxazolidin-2-one derivatives has been elucidated using X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecule. For instance, (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one demonstrated a 1-D, slipped, face-to-face motif with off-set, head-to-tail stacked columns, indicating potential for organic electronics applications (Kumari et al., 2016).

Chemical Reactions and Properties

(S)-4-Benzyl-3-butyryloxazolidin-2-one participates in various chemical reactions, including cycloadditions and aminocyclizations. For example, cycloadditions with N-vinyl-2-oxazolidinone yield cis and trans diastereoisomers of 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans, showcasing its reactivity and potential in synthesizing heterocyclic compounds (Pałasz, 2005).

Physical Properties Analysis

The physical properties of (S)-4-Benzyl-3-butyryloxazolidin-2-one, including melting points, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. The crystal structures of related compounds, such as 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones, reveal diverse non-covalent interactions that stabilize their structures and influence their physical properties (Hattab et al., 2010).

Chemical Properties Analysis

The chemical properties of (S)-4-Benzyl-3-butyryloxazolidin-2-one, such as reactivity towards various reagents, stereoselectivity in reactions, and its role as a precursor in synthesis, are well-documented. Its utility in synthesizing highly fluorescent compounds and as a chiral auxiliary in asymmetric synthesis highlights its versatility in organic chemistry (Tang & Verkade, 1996).

Scientific Research Applications

  • Biofilm Inhibition : A study found that 5-Benzylidene-4-oxazolidinones, a class of compounds related to (S)-4-benzyl-3-butyryloxazolidin-2-one, effectively inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new chemotypes for studying bacterial biofilms (Edwards, Shymanska, & Pierce, 2017).

  • Asymmetric Synthesis of Chiral Aldehydes : The compound has been used in the asymmetric synthesis of chiral aldehydes via diastereoselective enolate alkylation, demonstrating its utility in organic synthesis (Bull, Davies, Nicholson, Sanganee, & Smith, 2003).

  • Stereochemical Applications : 4-Substituted-5,5-dimethyl oxazolidin-2-ones, similar to (S)-4-benzyl-3-butyryloxazolidin-2-one, are effective chiral auxiliaries for stereoselective enolate alkylations and Michael additions, which are pivotal in enolate-based organic synthesis (Davies & Sanganee, 1995).

  • Synthesis of Pseudoprolines : A study synthesized trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-ones, a class of pseudoprolines using (S)-4-benzyl-3-butyryloxazolidin-2-one, contributing to the understanding of peptide bond formation (Lucarini & Tomasini, 2001).

  • Antimicrobial Activity : Novel benzoxazole derivatives, related to (S)-4-benzyl-3-butyryloxazolidin-2-one, exhibit broad antimicrobial activity against various microorganisms, including drug-resistant strains, suggesting their potential as scaffolds for new drug designs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

  • Synthesis of Chiral Oxazolidinones : A study presented a method for high-yielding, high diastereoselectivity synthesis of chiral oxazolidinones, which are significant for pharmaceutical applications (Seebach & Fadel, 1985).

  • Optical Materials : The compound (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one shows potential in organic light emitting devices and nonlinear optical materials due to its unique crystal structure and photophysical properties (Kumari, Varghese, & George, 2016).

  • Anticancer Agents : N-benzyl aplysinopsin analogs, related to (S)-4-benzyl-3-butyryloxazolidin-2-one, have shown potent growth inhibition against various cancer cells, highlighting their potential as anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. This could include toxicity, flammability, and environmental impact.


Future Directions

This would involve identifying areas where further research could be beneficial. This could be new potential applications, or areas where our understanding of the compound is still incomplete.


For a specific compound like “(S)-4-benzyl-3-butyryloxazolidin-2-one”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubMed for biological information, the Protein Data Bank for structural information, or the Royal Society of Chemistry’s ChemSpider for general chemical information can be very useful. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied.


properties

IUPAC Name

(4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJIYTVOUUVHRY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-benzyl-3-butyryloxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Gemma, F Martí, E Gabellieri, G Campiani… - Tetrahedron …, 2009 - Elsevier
Introduction in therapy of the naturally occurring trioxane artemisinin opened a new era in malaria treatment and prompted the development of semisynthetic and synthetic derivatives …
Number of citations: 34 www.sciencedirect.com
M Hartmann, SI Bibli, D Tews, X Ni… - Journal of Medicinal …, 2021 - ACS Publications
The metabolic syndrome (MetS) is a constellation of cardiovascular and metabolic symptoms involving insulin resistance, steatohepatitis, obesity, hypertension, and heart disease, and …
Number of citations: 8 pubs.acs.org
S Sato, M Tetsuhashi, K Sekine, H Miyachi… - Bioorganic & medicinal …, 2008 - Elsevier
A series of hybrid compounds of bestatin (1) and actinonin (3), which promote degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), were designed and synthesized. Structure–…
Number of citations: 35 www.sciencedirect.com
JS Yadav, AR Reddy - ChemistrySelect, 2018 - Wiley Online Library
A highly stereoselective and an efficient approach for studies towards the synthesis of Cruentaren B has been described. The key steps involved in this synthesis are Prins cyclisation, …
大原基義 - 2021
Number of citations: 4

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